![molecular formula C17H18N2O5 B2801489 N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide CAS No. 313515-90-1](/img/structure/B2801489.png)
N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, commonly known as ENPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a potent inhibitor of cancer cell growth. This compound belongs to the family of nitro-aromatic compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis of Derivatives for Diagnostic Applications
A study on the synthesis of [13C]phenacetin (a derivative of phenacetin, structurally similar to the queried compound) demonstrates its application in the breath test for diagnosing liver disease. This involves the preparation of the compound through alkylation and acetylation processes, highlighting the importance of synthetic derivatives in medical diagnostics (Kurumaya et al., 1988).
Optical Properties and Chemical Sensing
Research on orcinolic derivatives, including compounds similar to the queried compound, has been conducted to explore their optical properties and potential as chemical sensors. These studies provide insights into the absorption characteristics and hydrogen bonding capabilities of these compounds, indicating their utility in detecting specific ions or molecules (Wannalerse et al., 2022).
Synthesis and Chemical Reactivity
Another study focused on the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, detailing the optimal conditions for alkylation and nitration reactions. This research contributes to the broader understanding of the reactivity and functionalization of acetamide derivatives, which can be applied to various fields, including pharmaceuticals and materials science (Zhang Da-yang, 2004).
Bioactive Compound Synthesis
The production of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers through microbial incubation demonstrates an alternative pathway to phytotoxic metabolites. Such research underlines the importance of acetamide derivatives in developing new bioactive molecules with potential applications in agriculture and biocontrol (Girel et al., 2022).
Solvatochromism and Molecular Interaction Studies
Studies on the solvatochromism of heteroaromatic compounds, including N-(4-Methyl-2-nitrophenyl)acetamide, reveal the effects of hydrogen bonding on the infrared spectrum and dipole moment in solution. These findings are crucial for understanding the solvation dynamics and molecular interactions of acetamide derivatives (Krivoruchka et al., 2004).
properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-14-8-9-15(16(10-14)19(21)22)18-17(20)11-24-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPRJVZFJDMMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.